molecular formula C20H23ClN2O2 B14189726 2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 852338-82-0

2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B14189726
CAS No.: 852338-82-0
M. Wt: 358.9 g/mol
InChI Key: ZTMVDCQAYXLPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(4-phenoxyphenyl)-2,9-diazaspiro[45]decan-1-one;hydrochloride typically involves a multi-step process One common method includes the reaction of 4-phenoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the spirocyclic coreIndustrial production methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a potent inhibitor of its targets .

Comparison with Similar Compounds

2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride can be compared with other spirocyclic compounds such as:

Properties

CAS No.

852338-82-0

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C20H22N2O2.ClH/c23-19-20(11-4-13-21-15-20)12-14-22(19)16-7-9-18(10-8-16)24-17-5-2-1-3-6-17;/h1-3,5-10,21H,4,11-15H2;1H

InChI Key

ZTMVDCQAYXLPPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CNC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.